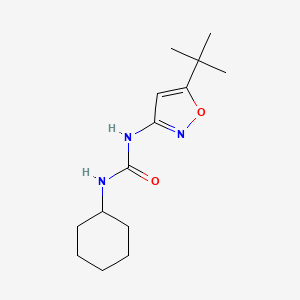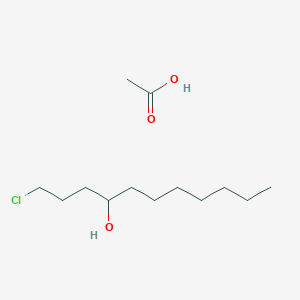
Acetic acid;1-chloroundecan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;1-chloroundecan-4-ol is an organic compound that combines the properties of acetic acid and a chlorinated alcohol. This compound is characterized by the presence of a carboxylic acid group (acetic acid) and a chlorinated alcohol group (1-chloroundecan-4-ol). It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-chloroundecan-4-ol typically involves the esterification of acetic acid with 1-chloroundecan-4-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond . The reaction can be represented as follows:
Acetic Acid+1-Chloroundecan-4-ol→Acetic acid;1-chloroundecan-4-ol+Water
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and solvents can also enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;1-chloroundecan-4-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alcohols or other substituted compounds.
Applications De Recherche Scientifique
Acetic acid;1-chloroundecan-4-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a topical antimicrobial agent.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings.
Mécanisme D'action
The mechanism of action of acetic acid;1-chloroundecan-4-ol involves its interaction with biological molecules and cellular structures. The compound can disrupt cell membranes and inhibit the growth of microorganisms by interfering with their metabolic processes . The molecular targets include enzymes and proteins involved in cellular respiration and membrane integrity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid: A simple carboxylic acid with antimicrobial properties.
1-Chloroundecan-4-ol: A chlorinated alcohol with potential use in organic synthesis.
Uniqueness
Acetic acid;1-chloroundecan-4-ol combines the properties of both acetic acid and 1-chloroundecan-4-ol, making it a versatile compound with unique reactivity and applications. Its ability to undergo various chemical reactions and its potential antimicrobial properties distinguish it from other similar compounds .
Propriétés
Numéro CAS |
54131-65-6 |
|---|---|
Formule moléculaire |
C13H27ClO3 |
Poids moléculaire |
266.80 g/mol |
Nom IUPAC |
acetic acid;1-chloroundecan-4-ol |
InChI |
InChI=1S/C11H23ClO.C2H4O2/c1-2-3-4-5-6-8-11(13)9-7-10-12;1-2(3)4/h11,13H,2-10H2,1H3;1H3,(H,3,4) |
Clé InChI |
HKMRSZVXWCFICC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(CCCCl)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, [[(benzoylamino)methyl]thio]-](/img/structure/B14629479.png)

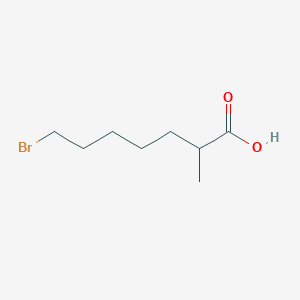
![N,N'-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14629500.png)
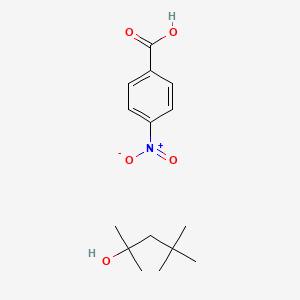
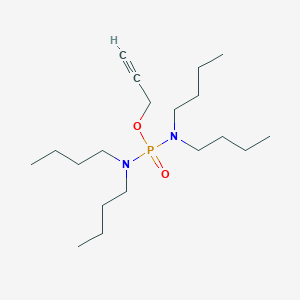
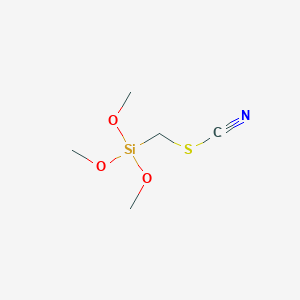
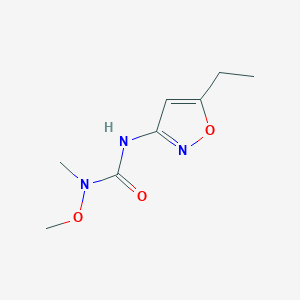
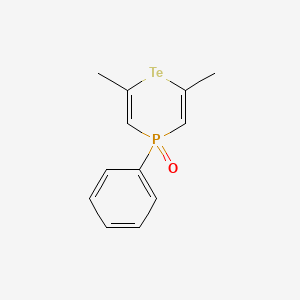
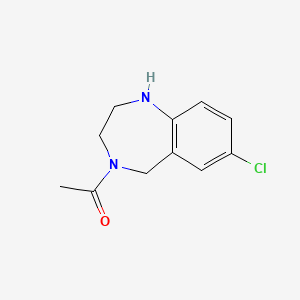
![1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane](/img/structure/B14629542.png)

![Ethanol, 2-[(pentafluorophenyl)thio]-](/img/structure/B14629561.png)
